molecular formula C18H22N2O2 B2954427 2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine CAS No. 2418668-66-1

2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine

Cat. No.: B2954427
CAS No.: 2418668-66-1
M. Wt: 298.386
InChI Key: XZXXVKGDBBESDH-UHFFFAOYSA-N
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Description

2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with an aziridine moiety

Preparation Methods

The synthesis of 2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine typically involves multiple steps:

    Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the aziridine to the phenoxy group: This step involves the reaction of the aziridine with a phenol derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Formation of the final product: The phenoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine can undergo various chemical reactions:

    Oxidation: The aziridine ring can be oxidized to form an oxirane or other oxygen-containing derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles like sodium azide in polar solvents.

Scientific Research Applications

2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique mechanical and chemical properties.

    Biological Studies: It can serve as a probe for studying enzyme mechanisms and interactions due to its reactive aziridine moiety.

Mechanism of Action

The mechanism by which 2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine exerts its effects involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors, potentially altering signal transduction pathways in the nervous system.

    Enzymes: The aziridine moiety can react with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or modification.

Comparison with Similar Compounds

Similar compounds to 2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine include:

    2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)benzene: This compound has a benzene ring instead of a pyridine ring, which may alter its chemical reactivity and biological activity.

    2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)quinoline: The quinoline ring system can provide additional sites for chemical modification and may enhance the compound’s binding affinity to certain biological targets.

The uniqueness of this compound lies in its combination of a pyridine ring with an aziridine moiety, which provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(2)11-20-12-15(20)13-21-16-6-8-17(9-7-16)22-18-5-3-4-10-19-18/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXXVKGDBBESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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